molecular formula C20H24ClN3O4S2 B3015624 N-(2-(dimethylamino)ethyl)-3-methoxy-N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide hydrochloride CAS No. 1216541-87-5

N-(2-(dimethylamino)ethyl)-3-methoxy-N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide hydrochloride

Cat. No. B3015624
CAS RN: 1216541-87-5
M. Wt: 470
InChI Key: ZVJYWMGLAHJADX-UHFFFAOYSA-N
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Description

Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton .


Chemical Reactions Analysis

Thiazole derivatives have been found to have diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of similar compounds often involves complex chemical reactions aimed at introducing specific functional groups that impact the compound's physical, chemical, and biological properties. For instance, the synthesis of benzothiazole derivatives has been studied for their corrosion inhibiting effects on steel, demonstrating how chemical modifications can enhance material protection in corrosive environments (Hu et al., 2016). Additionally, the development of efficient peptide coupling methods for conjugated carboxylic acids with methyl ester amino acids highlights the importance of such chemical processes in creating various substituted amino acid derivatives, which are critical in pharmaceutical and biochemical research (Brunel, Salmi, & Letourneux, 2005).

Pharmacological Applications

Compounds with similar structural elements have been investigated for their pharmacological potential. For example, research on N-substituted benzamide derivatives has explored their electrophysiological activity, indicating their potential as selective class III agents for treating cardiac arrhythmias (Morgan et al., 1990). Another study synthesized novel N-[[2-(dialkylamino)ethoxy]benzyl]benzamide derivatives to examine their gastrointestinal prokinetic and antiemetic activities, highlighting the therapeutic potential of such compounds in addressing gastrointestinal disorders (Sakaguchi et al., 1992).

Material Science Applications

The exploration of benzothiazole derivatives for corrosion inhibition is a prime example of the application of such compounds in materials science. These derivatives have shown significant potential in protecting steel against corrosion in acidic environments, demonstrating the cross-disciplinary utility of chemical research in enhancing material longevity and performance (Hu et al., 2016).

Safety and Hazards

The safety and hazards of a specific compound would depend on its exact structure and biological activity. Thiazole derivatives are used in various drugs, suggesting they can be safe under certain conditions .

Future Directions

Thiazole derivatives continue to be a focus of research due to their diverse biological activities . Future research may continue to explore new thiazole derivatives and their potential uses in medicine .

properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-3-methoxy-N-(4-methylsulfonyl-1,3-benzothiazol-2-yl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O4S2.ClH/c1-22(2)11-12-23(19(24)14-7-5-8-15(13-14)27-3)20-21-18-16(28-20)9-6-10-17(18)29(4,25)26;/h5-10,13H,11-12H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVJYWMGLAHJADX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C1=NC2=C(S1)C=CC=C2S(=O)(=O)C)C(=O)C3=CC(=CC=C3)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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